molecular formula C7H10F2N2O B10906569 2-[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethanol

2-[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethanol

Cat. No.: B10906569
M. Wt: 176.16 g/mol
InChI Key: ZBOBWCPHTZIWNJ-UHFFFAOYSA-N
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Description

2-[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethanol (CAS 1946828-53-0) is a pyrazole-derivative building block with a molecular formula of C7H10F2N2O and a molecular weight of 176.16 g/mol . Pyrazole derivatives are a pharmacologically significant class of compounds, known for a wide spectrum of biological activities. They are key scaffolds found in numerous therapeutic agents, including potent anti-inflammatories, antipsychotics, analgesics, and antidepressants . The incorporation of a difluoromethyl (CF2H) group is of particular interest in medicinal chemistry. This group can act as a bioisostere for alcohols, thiols, and amines, and its highly polarized C-H bond makes it a competent hydrogen bond donor, which can influence a molecule's interaction with biological targets and its physicochemical properties . This combination of features makes 2-[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethanol a valuable intermediate for researchers in drug discovery and development, particularly for the synthesis of novel molecules with potential pharmacological activity. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C7H10F2N2O

Molecular Weight

176.16 g/mol

IUPAC Name

2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]ethanol

InChI

InChI=1S/C7H10F2N2O/c1-5-4-6(7(8)9)10-11(5)2-3-12/h4,7,12H,2-3H2,1H3

InChI Key

ZBOBWCPHTZIWNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCO)C(F)F

Origin of Product

United States

Preparation Methods

Two-Step Synthesis via Substitution/Hydrolysis and Condensation/Cyclization

This method, detailed in patent CN111362874B, involves:

  • Substitution/Hydrolysis : Reacting α,β-unsaturated esters (e.g., dimethylamino acrylate) with 2,2-difluoroacetyl halides in the presence of an acid-binding agent (e.g., NaHCO₃) and organic solvent. Hydrolysis with alkali yields α-difluoroacetyl intermediates.

  • Condensation/Cyclization : Treating the intermediate with methylhydrazine aqueous solution and a catalyst (NaI or KI) at low temperatures (-30°C to -20°C). Cyclization under reduced pressure and subsequent acidification yields the crude product, which is recrystallized from ethanol/water mixtures.

Example Protocol:

StepReagents/ConditionsYieldPurity (HPLC)
1α,β-Unsaturated ester + 2,2-difluoroacetyl chloride, NaHCO₃, DCM, 0°C85–90%98.5%
2Intermediate + 40% methylhydrazine, NaI, -30°C, recrystallization (40% ethanol)75–79%99.6–99.7%

Advantages : High regioselectivity (3- vs. 5-substituted pyrazole ratio >94:6).
Limitations : Requires cryogenic conditions and careful pH control during acidification.

Alkylation of Pre-Formed Pyrazole Intermediates

Hypothetical Protocol:

StepReagents/ConditionsYield*Purity*
13-(Difluoromethyl)-5-methyl-1H-pyrazole + 2-bromoethanol, K₂CO₃, DMF, 80°C~65%>95%

*Based on similar reactions in pyrazole chemistry.

Advantages : Modular approach; compatible with diverse pyrazole substrates.
Limitations : Risk of over-alkylation; requires purification via column chromatography.

Post-Cyclization Functionalization

Isocyanate Intermediate Route

A method adapted from PDF involves:

  • Synthesizing 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl isocyanate.

  • Reacting the isocyanate with 2-aminoethanol to form the ethanol-substituted derivative.

Example Data:

StepReagents/ConditionsYield
1Pyrazole acyl chloride + triphosgene, CH₂Cl₂, 25°C70%
2Isocyanate + 2-aminoethanol, CH₂Cl₂, 25°C66.7%

Advantages : High functional group tolerance; precise control over substitution.
Limitations : Multi-step synthesis; use of toxic reagents (triphosgene).

Comparative Analysis of Methods

MethodYield RangePurityKey Challenges
Cyclocondensation75–79%99.6%Cryogenic conditions
Alkylation*~65%>95%Byproduct formation
Isocyanate Route66.7%>98%Toxicity of intermediates

Optimization Strategies

Solvent and Catalyst Screening

  • Catalysts : NaI outperforms KI in cyclocondensation, improving regioselectivity.

  • Solvents : Ethanol/water mixtures (35–65% alcohol) enhance recrystallization efficiency.

Process Intensification

  • Continuous Flow Synthesis : Reduces reaction time and improves yield in cyclocondensation .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include difluoromethylated ketones, aldehydes, and substituted pyrazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has shown that pyrazole derivatives, including 2-[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethanol, possess significant antimicrobial properties. A study demonstrated that compounds with similar structures exhibited potent antibacterial and antifungal activities. The difluoromethyl substitution enhances the compound's binding affinity to biological targets, which can lead to increased efficacy against pathogens.

Case Study: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various pyrazole derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) lower than many standard antibiotics, showcasing its potential as a novel antimicrobial agent .

Anticancer Potential

The compound's structural features suggest it may also have applications in oncology. Research indicates that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: In Vitro Anticancer Activity

In vitro studies conducted by the National Cancer Institute (NCI) revealed that 2-[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethanol demonstrated significant cytotoxicity against several cancer cell lines. The compound's ability to modulate signaling pathways involved in tumor growth presents opportunities for further development as an anticancer therapeutic .

Enzyme Inhibition

The difluoromethyl group enhances the compound's ability to interact with enzymes, making it a candidate for enzyme inhibition studies. This property is particularly relevant in drug design where enzyme modulation can lead to therapeutic benefits.

Data Table: Biological Activities of 2-[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethanol

Activity Target Effect Reference
AntibacterialVarious bacteriaMIC < standard antibiotics
AntifungalFungiSignificant inhibition
AnticancerCancer cell linesCytotoxicity
Enzyme inhibitionSpecific enzymesModulation of activity

Pesticidal Properties

The compound has been explored for its potential use in agricultural applications, particularly as a pesticide. Pyrazole derivatives are known for their effectiveness against various pests while exhibiting low toxicity to non-target organisms.

Case Study: Pesticidal Efficacy

Research has indicated that formulations containing 2-[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethanol showed promising results in controlling pest populations in agricultural settings. These formulations were effective against resistant strains of pests, highlighting the compound's utility in sustainable agriculture practices .

Synthesis of Functional Materials

The unique chemical properties of 2-[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethanol allow it to be utilized in the synthesis of functional materials. Its ability to form stable complexes with metals makes it valuable in catalysis and material science.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Properties

The table below compares key molecular features of 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethanol with similar pyrazole alcohols:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Functional Groups
2-[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethanol C₇H₁₀F₂N₂O 192.17 -CF₂H (3), -CH₃ (5), -CH₂CH₂OH (1) Ethanol, Difluoromethyl
[3-(2-Furyl)-1-methyl-1H-pyrazol-5-yl]methanol C₉H₁₀N₂O₂ 178.19 -Furyl (3), -CH₃ (1), -CH₂OH (5) Methanol, Furyl
2-[4-Chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid C₇H₇ClF₂N₂O₂ 224.59 -Cl (4), -CF₂H (3), -CH₃ (5), -CH₂COOH (1) Carboxylic acid, Difluoromethyl
2-(3-Methoxy-4-nitro-1H-pyrazol-1-yl)ethanol C₆H₉N₃O₄ 199.16 -OCH₃ (3), -NO₂ (4), -CH₂CH₂OH (1) Ethanol, Nitro, Methoxy

Key Observations :

  • Substituent Effects : The difluoromethyl group (-CF₂H) in the target compound enhances electronegativity and metabolic stability compared to furyl or methoxy substituents .
  • Solubility: The ethanol group improves water solubility relative to carboxylic acid derivatives (e.g., ), which may form stronger intermolecular hydrogen bonds but have lower solubility in non-polar solvents .

Physical and Spectral Properties

Melting Points and Stability
  • Pyrazole alcohols with -CF₂H groups typically exhibit melting points between 134–190°C, as seen in analogs like N-(2-(1H-Indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide .
  • The ethanol derivative is expected to have a melting point in this range, though lower than carboxylic acid analogs due to weaker crystal packing forces .
Spectral Data (Inferred)
  • ¹H-NMR: The ethanol group (-CH₂CH₂OH) would show signals at δ 3.6–3.8 ppm (m, -CH₂OH) and δ 1.2–1.4 ppm (t, -CH₂CH₂OH). The difluoromethyl (-CF₂H) proton appears as a triplet near δ 5.5–6.0 ppm due to coupling with two fluorine atoms .
  • ¹⁹F-NMR : The -CF₂H group resonates at δ -110 to -120 ppm as a triplet .

Comparison with Analog Syntheses :

  • [3-(2-Furyl)-1-methyl-1H-pyrazol-5-yl]methanol is synthesized via cyclocondensation of hydrazines with diketones, followed by methanol addition .
  • Carboxylic acid derivatives (e.g., ) often require hydrolysis of ester precursors, which is unnecessary for the ethanol analog .

Biological Activity

2-[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethanol is a compound belonging to the pyrazole family, characterized by the presence of a difluoromethyl group. This compound has garnered attention for its potential biological activities, including anti-inflammatory, antifungal, and anticancer properties. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

The molecular formula of 2-[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethanol is C7H8F2N2OC_7H_8F_2N_2O, with a molecular weight of 174.15 g/mol. The compound features a pyrazole ring structure that contributes to its biological interactions.

PropertyValue
Molecular FormulaC7H8F2N2O
Molecular Weight174.15 g/mol
IUPAC Name2-[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethanol
InChI KeyXXXXXX

Antifungal Activity

Research has indicated that pyrazole derivatives exhibit significant antifungal properties. A study demonstrated that certain derivatives, including those related to difluoromethyl-substituted pyrazoles, showed potent activity against various phytopathogenic fungi. The mechanism involves disrupting fungal cell membranes and inhibiting growth through metabolic interference .

Anti-inflammatory Effects

The anti-inflammatory potential of 2-[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethanol has been investigated in various models. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This activity is attributed to the compound's ability to modulate signaling pathways associated with inflammation .

Anticancer Properties

Preliminary studies have suggested that this compound may possess anticancer activity. In vitro assays revealed that it can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. Its efficacy appears to be linked to the difluoromethyl group, which enhances binding affinity to specific cellular targets .

The biological activity of 2-[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethanol is largely attributed to its structural features:

  • Hydrogen Bonding : The difluoromethyl group can form strong hydrogen bonds with biological macromolecules, enhancing interaction with enzymes and receptors.
  • Metabolic Stability : The incorporation of fluorine atoms improves metabolic stability, allowing for prolonged action in biological systems .

Case Study 1: Antifungal Efficacy

In a study evaluating the antifungal activity of several pyrazole derivatives, it was found that compounds similar to 2-[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethanol exhibited higher efficacy against Fusarium and Botrytis species compared to traditional antifungals like boscalid. The study utilized an in vitro mycelial growth inhibition assay, demonstrating significant reductions in fungal growth at low concentrations .

Case Study 2: Anti-inflammatory Activity

A recent investigation into the anti-inflammatory properties revealed that 2-[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethanol effectively reduced lipopolysaccharide (LPS)-induced inflammation in macrophage cell lines. The compound decreased nitric oxide production and suppressed the expression of inflammatory mediators, indicating its potential as an anti-inflammatory agent .

Q & A

Q. What are the established synthetic routes for 2-[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethanol?

The compound can be synthesized via cyclocondensation reactions. A common method involves refluxing substituted hydrazines with β-diketones or α,β-unsaturated ketones in ethanol for 2–6 hours, followed by recrystallization (e.g., DMF-EtOH mixtures) . For example, pyrazoline derivatives are often prepared by reacting chalcones with hydrazine hydrate under acidic conditions, with yields optimized by controlling stoichiometry and reaction time .

Q. Which analytical techniques are critical for structural characterization?

  • X-ray crystallography : Determines absolute configuration and intermolecular interactions (e.g., hydrogen-bonding motifs like N–H⋯O or C–H⋯F) .
  • NMR spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR identify substituent effects, such as deshielding of pyrazole protons (δ 6.5–8.5 ppm) .
  • FTIR : Confirms functional groups (e.g., O–H stretch at ~3400 cm1^{-1}, C–F vibrations at 1100–1200 cm1^{-1}) .

Q. How is purity assessed during synthesis?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard. Use a C18 column, acetonitrile-water mobile phase (70:30 v/v), and compare retention times against standards. Purity >98% is typical for research-grade material .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structure elucidation be resolved?

Contradictions (e.g., unexpected 1H^1\text{H}-NMR splitting patterns) often arise from dynamic effects or polymorphism. Cross-validate with:

  • X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., pyrazole N-substitution) .
  • DFT calculations : Predict NMR chemical shifts and optimize geometry to match experimental data .
  • Variable-temperature NMR : Identifies conformational exchange broadening .

Q. What strategies improve synthetic yield and selectivity?

  • Catalyst screening : Use p-toluenesulfonic acid (PTSA) or Lewis acids (e.g., ZnCl2_2) to accelerate cyclization .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes side reactions .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours) and improves regioselectivity .

Q. How are hydrogen-bonding networks analyzed in crystal structures?

X-ray data reveal motifs such as:

  • R22_2^2(8) dimerization : Pyrazole N–H donors and ethanol O–H groups form chains (e.g., N–H⋯O = 2.89 Å, ∠ = 158°) .
  • C–H⋯F interactions : Stabilize crystal packing (C⋯F distances ~3.2 Å) .

Q. What methodologies evaluate biological activity in pyrazole derivatives?

  • Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
  • Docking studies : Target enzymes like dihydrofolate reductase (DHFR) using AutoDock Vina to predict binding affinities .

Q. How is computational modeling applied to predict reactivity?

  • *DFT (B3LYP/6-31G)**: Calculates frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) to assess electrophilic/nucleophilic sites .
  • Molecular dynamics (MD) : Simulates solvation effects in ethanol-water mixtures to optimize reaction pathways .

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